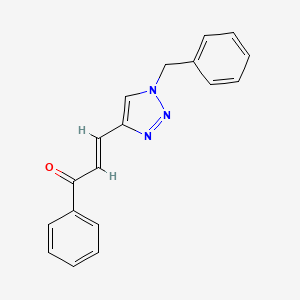![molecular formula C20H18N2O2 B6463181 2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549056-68-8](/img/structure/B6463181.png)
2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, commonly referred to as NPAE, is a compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene and is composed of a pyrazole ring system with a naphthalene group. NPAE has been shown to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied.
Scientific Research Applications
NPAE has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry. It has been used as a starting material for the synthesis of various compounds, such as aryl pyrazoles, pyridines, imidazoles, and triazoles. It has also been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Mechanism of Action
NPAE has been studied for its mechanism of action, which is thought to involve the inhibition of certain enzymes. Specifically, it is thought to inhibit the activity of COX-2, which is involved in inflammation and cancer. Inhibition of COX-2 activity by NPAE has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPAE has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
NPAE has several advantages for use in lab experiments. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. In addition, it can be easily synthesized, which makes it a useful starting material for the synthesis of other compounds. However, it also has some limitations. For example, it is not soluble in water, which makes it difficult to use in some experiments.
Future Directions
NPAE has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, its antioxidant and anti-inflammatory properties may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease. Further research is needed to explore the potential therapeutic applications of NPAE and to develop new methods for its synthesis. Other potential future directions include the study of its mechanism of action and the development of new derivatives of NPAE with improved properties.
Synthesis Methods
NPAE can be synthesized through a three-step reaction. The first step involves the reaction of naphthalene-1-carbaldehyde with 2-amino-4-methylpyridine in the presence of a base, such as potassium carbonate, to form a Schiff base. This is followed by the cyclization of the Schiff base with ethyl acetoacetate in the presence of an acid, such as hydrochloric acid, to form a pyrazole ring system. Finally, the pyrazole ring system is treated with a base, such as sodium hydroxide, to form the desired NPAE compound.
properties
IUPAC Name |
2-naphthalen-1-yl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18(14-22)24-17-8-10-21-11-9-17/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXFOWBNYMFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-methyl-N-(3-phenylpropyl)acetamide](/img/structure/B6463100.png)
![5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-1,3-benzodiazole](/img/structure/B6463101.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole](/img/structure/B6463102.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463122.png)

![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463135.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463152.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463178.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463188.png)